![molecular formula C11H15N3O3 B6630466 (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid](/img/structure/B6630466.png)
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, also known as DPC, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DPC is a small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
作用機序
DPP-4 is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose metabolism. DPP-4 inhibitors, such as (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, prevent the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to improve beta-cell function and reduce insulin resistance.
Biochemical and Physiological Effects:
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to have a beneficial effect on glucose metabolism by improving insulin secretion and reducing glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to improve beta-cell function, which is important for the maintenance of glucose homeostasis. In addition, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to reduce inflammation and oxidative stress, which are associated with the development of type 2 diabetes mellitus.
実験室実験の利点と制限
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid is a small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to have a high selectivity for DPP-4, which reduces the risk of off-target effects. However, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has a relatively short half-life, which may limit its use in in vivo experiments. In addition, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid. One direction is to investigate the potential therapeutic applications of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to develop more potent and selective DPP-4 inhibitors, which may have a greater therapeutic effect. In addition, the development of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid analogues with improved pharmacokinetic properties may increase its bioavailability and efficacy.
合成法
The synthesis of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid involves the condensation of 2,4-dichloropyridazine with L-alanine methyl ester hydrochloride, followed by the reaction of the resulting intermediate with tert-butyl carbazate. The final product is obtained after deprotection of the tert-butyl group with trifluoroacetic acid. The synthesis of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been reported in several research papers, and the yield of the final product is generally high.
科学的研究の応用
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, such as (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, have been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to have a beneficial effect on pancreatic beta-cell function, which is important for the maintenance of glucose homeostasis.
特性
IUPAC Name |
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)8(10(16)17)14-9(15)7-4-5-12-13-6-7/h4-6,8H,1-3H3,(H,14,15)(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPRTXIYLKQFBY-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。